N,N'-Diphenyl-N,N'-dipropan-2-ylurea
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Overview
Description
N,N’-Diphenyl-N,N’-dipropan-2-ylurea is an organic compound characterized by the presence of two phenyl groups and two propan-2-yl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N,N’-dipropan-2-ylurea typically involves the reaction of diphenylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N’-Diphenyl-N,N’-dipropan-2-ylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N,N’-dipropan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
N,N’-Diphenyl-N,N’-dipropan-2-ylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-N,N’-dipropan-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylurea: Lacks the propan-2-yl groups, resulting in different chemical properties and reactivity.
N,N’-Diisopropylurea: Lacks the phenyl groups, leading to variations in its applications and biological activity.
N,N’-Diphenyl-N,N’-dimethylurea: Contains methyl groups instead of propan-2-yl groups, affecting its steric and electronic properties.
Uniqueness
N,N’-Diphenyl-N,N’-dipropan-2-ylurea is unique due to the combination of phenyl and propan-2-yl groups, which confer specific steric and electronic characteristics. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Properties
CAS No. |
844498-43-7 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-diphenyl-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C19H24N2O/c1-15(2)20(17-11-7-5-8-12-17)19(22)21(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
GJYWYNWOHCIVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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